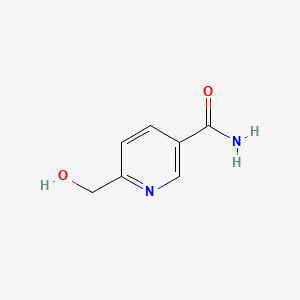

6-(Hydroxymethyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Hydroxymethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.153. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-(Hydroxymethyl)pyridine-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound belongs to the pyridine carboxamide class of compounds. Its structure is characterized by a hydroxymethyl group at the 6-position and a carboxamide group at the 3-position of the pyridine ring. This specific arrangement is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. In one investigation, it was shown to inhibit the replication of dengue virus (DENV) effectively. The compound demonstrated a significant reduction in viral titers, with an effective concentration (EC50) of approximately 15.3 μM against DENV, indicating its selective antiviral activity against flaviviruses . This suggests that this compound could be a candidate for further development as an antiviral agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study focused on pyridine-3-carboxamide derivatives found that certain analogs exhibited potent inhibitory effects on bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Specifically, these compounds showed significant activity against Gram-positive bacteria, which are often resistant to conventional antibiotics . The structure-activity relationship (SAR) analysis indicated that modifications to the carboxamide moiety could enhance antibacterial efficacy.

Agricultural Applications

In agricultural research, this compound analogs have been explored for their ability to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. Field studies demonstrated that these compounds substantially reduced infection rates and disease progression in infected plants . The mechanism appears to involve strong binding affinities to target sites within the pathogen, showcasing their potential as biopesticides.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Viral Replication : The compound interferes with critical stages of viral life cycles, such as RNA replication in DENV .

- Enzyme Inhibition : Its ability to inhibit DNA gyrase suggests that it disrupts bacterial DNA replication processes .

- Pathogen Interaction : In plants, it appears to affect pathogen viability and colonization through direct interaction with bacterial targets .

Case Study 1: Antiviral Screening

In a systematic screening for antiviral agents, this compound was identified as a potent inhibitor of DENV. Treatment with this compound led to a significant decrease in viral load without adversely affecting cell viability, demonstrating its therapeutic potential in treating viral infections .

Case Study 2: Agricultural Efficacy

In agricultural trials aimed at controlling Ralstonia solanacearum, application of the compound resulted in a marked decrease in disease incidence among tomato plants. The treated plants showed improved health and yield compared to untreated controls, highlighting the compound's utility in sustainable agriculture .

Summary of Research Findings

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that 6-(hydroxymethyl)pyridine-3-carboxamide exhibits significant antibacterial properties, particularly against multidrug-resistant pathogens. Studies have shown that it can inhibit bacterial enzymes, which is crucial for controlling bacterial growth. Molecular docking studies have revealed strong binding affinities with specific biological targets, enhancing its efficacy against pathogens through interactions involving hydrogen bonding and hydrophobic interactions .

Antiviral Properties

Recent findings suggest that derivatives of this compound may also possess antiviral activity. For instance, N-phenylpyridine-3-carboxamide (a related compound) has demonstrated effectiveness in inhibiting the replication of viruses such as dengue virus and Zika virus, indicating potential applications in treating viral infections .

Urease Inhibition

This compound and its derivatives have been studied for their ability to inhibit urease, an enzyme linked to various diseases including urease-associated infections. In vitro studies have shown promising inhibition values, suggesting potential therapeutic applications in managing conditions related to urease activity .

Plant Growth Promotion

The compound has been utilized in agriculture to enhance plant growth and combat bacterial wilt diseases in crops such as tomatoes. Its application has led to improved resistance against pathogens like Ralstonia solanacearum, which causes significant crop losses .

Biopesticide Development

Due to its antibacterial properties, this compound is being explored as a biopesticide. Its ability to inhibit bacterial growth can protect crops from bacterial infections without the adverse effects associated with synthetic pesticides .

Comparative Analysis with Related Compounds

The table below summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Pyridinecarboxamide | Carboxamide at position 3 | Lacks hydroxymethyl group; primarily studied for similar antibacterial properties |

| 6-Aminopyridine | Amino group at position 6 | Exhibits different reactivity patterns due to amino substitution |

| 4-Hydroxypyridine | Hydroxyl group at position 4 | Different biological activities; often used in antioxidant studies |

| Pyridin-2-carboxylic acid | Carboxylic acid at position 2 | More acidic properties; used in various organic syntheses |

The uniqueness of this compound lies in its specific combination of functional groups, enhancing both its solubility and reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antibacterial Study : A study demonstrated that derivatives of pyridine-3-carboxamide significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting their potential as new antibacterial agents.

- Urease Inhibition Study : Research indicated that certain derivatives showed IC50 values significantly lower than standard urease inhibitors, suggesting enhanced potency in clinical applications .

- Agricultural Application : Field trials reported that plants treated with formulations containing this compound exhibited improved health and yield compared to untreated controls .

Propriétés

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)5-1-2-6(4-10)9-3-5/h1-3,10H,4H2,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDRYPLEVGPPCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665592 |

Source

|

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-49-0 |

Source

|

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.